2-(Difluoromethyl)Benzonitrile

Lipophilicity Physicochemical property Positional isomer

2-(Difluoromethyl)benzonitrile (CAS 799814-30-5) is a fluorinated aromatic building block with the molecular formula C8H5F2N and a molecular weight of 153.13 g/mol. The compound features an ortho-substituted difluoromethyl group (–CHF2) adjacent to a nitrile group on a benzene ring.

Molecular Formula C8H5F2N
Molecular Weight 153.13 g/mol
CAS No. 799814-30-5
Cat. No. B1456922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)Benzonitrile
CAS799814-30-5
Molecular FormulaC8H5F2N
Molecular Weight153.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)C(F)F
InChIInChI=1S/C8H5F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H
InChIKeyVZLPLYDPKXQAIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)Benzonitrile (CAS 799814-30-5): Core Physical-Chemical Properties and Structural Context


2-(Difluoromethyl)benzonitrile (CAS 799814-30-5) is a fluorinated aromatic building block with the molecular formula C8H5F2N and a molecular weight of 153.13 g/mol . The compound features an ortho-substituted difluoromethyl group (–CHF2) adjacent to a nitrile group on a benzene ring. Calculated properties include a predicted logP (XLogP3) of approximately 2.5, a boiling point of 233.7 ± 35.0 °C at 760 mmHg, and a computed aqueous solubility of 0.31 g/L at 25 °C . The compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, with the difluoromethyl moiety conferring distinctive electronic and metabolic properties relative to non-fluorinated or trifluoromethylated analogs [1].

Why 2-(Difluoromethyl)Benzonitrile Cannot Be Substituted by Positional Isomers or Alternative Fluorinated Benzonitriles


Positional isomerism in fluorinated benzonitriles results in markedly divergent physical properties and synthetic utility that preclude simple substitution. The ortho-difluoromethyl substitution in 2-(difluoromethyl)benzonitrile produces a calculated logP of 2.5, compared to 2.2 for the meta-isomer 3-(difluoromethyl)benzonitrile . More critically, the para-isomer 4-(difluoromethyl)benzonitrile (CAS 55805-10-2) exists as a white crystalline solid with a melting point of 63–65 °C, whereas the ortho-isomer is typically supplied as a liquid at ambient temperature—a physical state difference that directly impacts handling, formulation, and reaction engineering [1]. Furthermore, the ortho-substitution pattern establishes a distinct electronic environment and steric profile that governs regioselectivity in subsequent derivatization reactions, including cross-couplings and cycloadditions [2]. Substituting a trifluoromethyl (–CF3) analog introduces a more lipophilic (ΔlogP ≈ +0.3–0.5) and metabolically distinct group that may alter target binding and pharmacokinetics in ways unsuitable for structure-activity relationship (SAR) optimization programs requiring the –CHF2 hydrogen-bond donor capability [3].

Quantitative Differentiation Evidence for 2-(Difluoromethyl)Benzonitrile (CAS 799814-30-5) vs. Comparators


LogP and Lipophilicity Profile: Ortho- vs. Meta-Positional Isomer Differentiation

The ortho-substitution pattern of the difluoromethyl group in 2-(difluoromethyl)benzonitrile results in a calculated logP of 2.5 . In contrast, the meta-isomer 3-(difluoromethyl)benzonitrile (CAS 55805-13-5) exhibits a lower calculated logP of 2.2 . This difference of ΔlogP = 0.3 represents a measurable deviation in lipophilicity that can influence membrane permeability and partitioning behavior in biological systems.

Lipophilicity Physicochemical property Positional isomer

Physical State and Handling Characteristics: Ortho- vs. Para-Positional Isomer Comparison

The ortho-substituted 2-(difluoromethyl)benzonitrile is supplied as a liquid under ambient conditions . In contrast, the para-isomer 4-(difluoromethyl)benzonitrile (CAS 55805-10-2) is a white crystalline solid with a reported melting point of 63–65 °C [1]. This fundamental difference in physical state arises from the ortho-substitution pattern, which disrupts crystal packing relative to the more symmetric para-substituted analog.

Physical state Handling property Positional isomer

Solubility Profile in Aqueous Media: Ortho-Difluoromethyl vs. Ortho-Trifluoromethyl Analogs

2-(Difluoromethyl)benzonitrile has a calculated aqueous solubility of 0.31 g/L (approximately 2.0 mM) at 25 °C . While direct experimental solubility comparisons are not available for the corresponding ortho-trifluoromethyl analog 2-(trifluoromethyl)benzonitrile (CAS 447-60-9), the –CHF2 group generally confers lower lipophilicity and higher aqueous solubility than the –CF3 group due to the hydrogen-bond donor capacity of the –CHF2 proton, which enhances water interaction [1].

Solubility Physicochemical property Fluorinated analog

Metabolic Stability Advantage: –CHF2 vs. –CH3 and –CF3 in Bioactive Molecule Design

The difluoromethyl (–CHF2) group functions as a metabolically stable bioisostere of the methyl (–CH3) group while providing hydrogen-bond donor capacity absent in the trifluoromethyl (–CF3) group [1]. In agrochemical and pharmaceutical development, –CHF2 incorporation yields compounds that resist oxidative metabolism at the benzylic position, whereas the corresponding –CH3 analogs undergo rapid CYP450-mediated hydroxylation [2]. Direct comparative metabolic stability data specific to 2-(difluoromethyl)benzonitrile are not reported in the public literature.

Metabolic stability Drug design Bioisostere

Boiling Point and Thermal Stability Profile Relative to Unsubstituted and Monofluorinated Analogs

2-(Difluoromethyl)benzonitrile has a predicted boiling point of 233.7 ± 35.0 °C at 760 mmHg . The unsubstituted parent compound benzonitrile (CAS 100-47-0) has an experimental boiling point of 191 °C [1]. The ortho-fluoro analog 2-fluorobenzonitrile (CAS 394-47-8) boils at approximately 195–198 °C. The difluoromethyl substitution increases boiling point by approximately 40 °C relative to the parent benzonitrile, consistent with the increased molecular weight and enhanced intermolecular dipole interactions introduced by the –CHF2 group.

Boiling point Thermal property Fluorinated analog

Ortho-Substitution Pattern for Regioselective Derivatization in Heterocycle Synthesis

The ortho-substitution pattern of the difluoromethyl and nitrile groups in 2-(difluoromethyl)benzonitrile provides a unique scaffold for metal-free synthesis of 2-difluoromethylated quinolines. When analogous 2-aminobenzonitriles bearing various substituents are reacted with methyl 4,4-difluorobut-2-ynoate under DBU-promoted cascade Michael addition/cyclization conditions, the ortho-cyano group participates in the cyclization to form the quinoline ring, with yields ranging from 52% to 88% depending on the specific substitution pattern [1]. While 2-(difluoromethyl)benzonitrile itself is not the substrate in this study (2-aminobenzonitriles are used), the ortho-cyano scaffold is essential for the cyclization mechanism.

Regioselectivity Heterocycle synthesis Ortho-substitution

Optimal Research and Industrial Application Scenarios for 2-(Difluoromethyl)Benzonitrile (CAS 799814-30-5)


Medicinal Chemistry: Metabolic Stability Tuning in Lead Optimization

When a medicinal chemistry lead series requires benzylic metabolic stabilization without the excessive lipophilicity penalty of a –CF3 group, 2-(difluoromethyl)benzonitrile serves as the optimal building block for introducing an ortho-CHF2 moiety. The difluoromethyl group resists CYP450-mediated benzylic oxidation while contributing a calculated logP of 2.5—lower than the expected 2.8–3.0 for a –CF3 analog—and retains hydrogen-bond donor capacity [1][2]. This property profile is particularly valuable in CNS drug discovery programs where lipophilicity must be carefully controlled to maintain blood-brain barrier permeability without incurring metabolic instability.

Agrochemical Intermediate: Fungicide and Herbicide Scaffold Construction

The ortho-difluoromethylbenzonitrile scaffold is recognized as a key intermediate in the synthesis of fungicide agents and other crop protection products [1]. The –CHF2 group moderately regulates metabolic stability, lipophilicity, and bioavailability in pesticide active molecules compared with the more drastic changes introduced by –CF3 substitution [2]. 2-(Difluoromethyl)benzonitrile provides the ortho-substitution pattern required for constructing specific heterocyclic frameworks that appear in patented fungicide compounds, distinguishing it from the para- and meta-isomers which lack the necessary geometry for these synthetic pathways.

Flow Chemistry and Automated Synthesis: Liquid Handling Advantage

Unlike the solid para-isomer 4-(difluoromethyl)benzonitrile (m.p. 63–65 °C), the ortho-isomer is supplied as a liquid under ambient conditions [1][2]. This physical state difference makes 2-(difluoromethyl)benzonitrile particularly well-suited for automated liquid handling systems and continuous flow chemistry platforms where solid dosing would require dissolution steps or specialized solid feeders. The liquid form also facilitates neat reaction conditions when the building block can serve as both reagent and solvent.

Heterocycle Synthesis: Ortho-Directed Cyclization Precursor

The ortho-disposition of the difluoromethyl and nitrile groups enables regioselective transformations that are inaccessible to meta- or para-substituted benzonitriles. In DBU-promoted cascade reactions with appropriate electrophiles, the ortho-cyano group participates in cyclization to form quinoline and related heterocyclic systems bearing the valuable –CHF2 moiety [1]. This ortho-directing capability makes 2-(difluoromethyl)benzonitrile the required regioisomer for synthetic routes that depend on neighboring-group participation or ortho-cyclization chemistry.

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